molecular formula C7H9BrClNO B115825 O-(3-Bromobenzyl)hydroxylamine hydrochloride CAS No. 159023-41-3

O-(3-Bromobenzyl)hydroxylamine hydrochloride

Cat. No. B115825
M. Wt: 238.51 g/mol
InChI Key: UPGPSYLXKUYNEB-UHFFFAOYSA-N
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Description

O-(3-Bromobenzyl)hydroxylamine hydrochloride is an organic compound with the chemical formula C7H9BrClNO . It is a white crystalline powder and its molecular weight is 238.51 g/mol .


Synthesis Analysis

The synthesis of O-(3-Bromobenzyl)hydroxylamine hydrochloride involves several steps. One method involves the use of sodium acetate in methanol at 20℃ for 24 hours . Another method involves heating with pyridine . More complex multi-step reactions have also been reported .


Molecular Structure Analysis

The molecular structure of O-(3-Bromobenzyl)hydroxylamine hydrochloride consists of a hydroxylamine group (-NH2OH) attached to a 3-bromobenzyl group .


Chemical Reactions Analysis

O-(3-Bromobenzyl)hydroxylamine hydrochloride can participate in various chemical reactions. For instance, it can react with sodium acetate in methanol at 20℃ for 24 hours . It can also undergo reactions with pyridine under heating conditions .


Physical And Chemical Properties Analysis

O-(3-Bromobenzyl)hydroxylamine hydrochloride is a white crystalline powder . Its melting point is between 163-166 ℃ . The compound’s molecular weight is 238.51 g/mol .

Scientific Research Applications

Analytical Chemistry and Derivatization

O-(3-Bromobenzyl)hydroxylamine hydrochloride has been employed in the field of analytical chemistry. For instance, its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, have been used for derivatizing keto steroids to facilitate their analysis via electron-capture gas-liquid chromatography (GLC) (Youngdale, 1976).

Biochemistry: Enzyme Inhibition Studies

In biochemical research, hydroxylamine derivatives, including those related to O-(3-Bromobenzyl)hydroxylamine hydrochloride, have been used as competitive inhibitors in enzyme studies. Notably, they have been observed to inhibit histidine decarboxylase, with the inhibition ascribed to competition between the oxyamino group of the inhibitor and the amino group of the substrate (Leinweber, 1968).

Environmental Chemistry

The compound's derivatives have been applied in environmental chemistry. Specifically, O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride was used in a study focusing on the photo-oxidation of furan and its derivatives, demonstrating its utility in examining environmental implications of such processes (Alvarez et al., 2009).

Pharmaceutical Chemistry

In pharmaceutical chemistry, related hydroxylamine compounds have been utilized as intermediates in the synthesis of various drugs, including HIV protease inhibitors. This application highlights the versatility of these compounds in synthesizing key pharmaceutical ingredients (Beaulieu & Wernic, 1996).

Medicinal Chemistry

O-(3-Bromobenzyl)hydroxylamine hydrochloride and its analogs have been instrumental in medicinal chemistry. For instance, they have been used in the synthesis of compounds screened for antitubercular and antimicrobial activities, indicating their potential in developing new therapeutic agents (Popat et al., 2004).

Photobiology

In photobiology, derivatives of O-(3-Bromobenzyl)hydroxylamine hydrochloride have been used to study photoinduced reactions in bacteriorhodopsin-based media, offering insights into potential applications in optical processing and recording materials (Dyukova & Druzhko, 2010).

Safety And Hazards

O-(3-Bromobenzyl)hydroxylamine hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

O-[(3-bromophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGPSYLXKUYNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590294
Record name O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-Bromobenzyl)hydroxylamine hydrochloride

CAS RN

159023-41-3
Record name O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WP Malachowski, M Winters, JB DuHadaway… - European journal of …, 2016 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a promising therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by pathological immune …
Number of citations: 37 www.sciencedirect.com

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